molecular formula C19H16ClFN2O3S2 B12214087 N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

Cat. No.: B12214087
M. Wt: 438.9 g/mol
InChI Key: NEGZNXYYZBCJGG-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with 5,5-dioxide moieties, a 4-chlorophenyl group at position 3, and a 4-fluorophenyl acetamide substituent.

Properties

Molecular Formula

C19H16ClFN2O3S2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H16ClFN2O3S2/c20-13-3-7-15(8-4-13)23-16-10-28(25,26)11-17(16)27-19(23)22-18(24)9-12-1-5-14(21)6-2-12/h1-8,16-17H,9-11H2

InChI Key

NEGZNXYYZBCJGG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies related to organic synthesis, reaction mechanisms, and structure-activity relationships.

    Biology: The compound may be investigated for its biological activity, including its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Due to its structural similarity to other biologically active thiazoles, it may be explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The exact mechanism of action for N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • N-[(2E)-3-(2,4-Difluorophenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-Fluorophenyl)acetamide () Structural Difference: The phenyl group at position 3 is substituted with 2,4-difluorophenyl instead of 4-chlorophenyl. The molecular formula (C₁₉H₁₅F₃N₂O₃S₂) differs by one fluorine atom .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () Core Structure: Replaces the tetrahydrothieno-thiazole with an imidazo[2,1-b][1,3]thiazole fused to a pyridine ring. Impact: The aromatic pyridine and imidazo-thiazole system may increase π-π stacking interactions, while the absence of sulfone groups could reduce solubility .

Substituent Modifications

  • (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-Trifluoroacetyl)-2-(4-Fluorophenyl)-1H-Indol-7-yl] Acetamide ()

    • Structural Features : Incorporates a trifluoroacetyl group and a styryl chain on an indole core.
    • Impact : The electron-withdrawing trifluoroacetyl group may reduce nucleophilic susceptibility, while the styryl moiety could enhance membrane permeability. This contrasts with the sulfone groups in the target compound, which prioritize solubility over lipophilicity .
  • Triazole-Thione Derivatives ()

    • Key Feature : A triazole-thione scaffold with chlorophenyl groups forms hydrogen-bonded networks (N—H···S/O).
    • Impact : The thione group and hydrogen-bonding capacity may improve crystallinity but reduce bioavailability compared to the sulfone-containing target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Hypothesized Biological Impact
Target Compound Tetrahydrothieno-thiazole diox 4-Cl-C₆H₄, 4-F-C₆H₄-acetamide Enhanced solubility, dual halogen effects
N-[(2E)-3-(2,4-Difluorophenyl)-... () Tetrahydrothieno-thiazole diox 2,4-diF-C₆H₃, 4-F-C₆H₄-acetamide Higher metabolic stability
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-... () Imidazo[2,1-b][1,3]thiazole Pyridine, 4-F-C₆H₄-acetamide Improved π-π stacking
(E)-N-[5-[5-(4-Fluorostyryl)-3-(Trifluoroacetyl)-... () Indole 4-F-styryl, CF₃CO- Membrane permeability, metabolic resistance

Biological Activity

The compound N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The compound can be characterized by its complex heterocyclic structure, which combines elements of thieno[3,4-d][1,3]thiazole with substituted phenyl groups.

  • Molecular Formula : C19H17ClN2O2S
  • Molecular Weight : 368.87 g/mol
  • CAS Number : Not available in the provided sources.

1. Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of thiazole and thiadiazole have shown efficacy against various viruses, including the Tobacco Mosaic Virus (TMV). The bioactivity of these compounds often correlates with their ability to inhibit viral replication and interfere with viral protein synthesis.

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

The above data illustrates that some synthesized derivatives exhibit comparable antiviral activity to established antiviral agents like ningnanmycin, suggesting that the compound under review may possess similar properties.

2. Antimicrobial Activity

Compounds containing thiazole rings have been reported to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

In a study assessing various thiazole derivatives:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

While specific data for the target compound is not available, its structural similarity to known active compounds suggests potential efficacy against microbial pathogens.

3. Anticancer Activity

Thiazole derivatives have shown promise in cancer research, particularly in inhibiting tumor cell growth through various mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluating thiazole derivatives for anticancer activity reported:

CompoundCancer Cell Line TestedIC50 (µM)
Thiazole AHeLa10
Thiazole BMCF-715

This indicates that modifications to the thiazole structure could enhance anticancer activity, warranting further investigation into the compound's potential in this area.

Case Studies and Research Findings

Several case studies have investigated compounds structurally related to the target molecule:

  • Antiviral Efficacy : A study synthesized a series of sulfonamide derivatives containing a thiazole moiety and tested them against TMV, revealing promising antiviral activity.
  • Antimicrobial Studies : Research on thiazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting the hypothesis that similar compounds may exhibit comparable properties.
  • Anticancer Research : Investigations into thiazole-containing compounds revealed their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

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